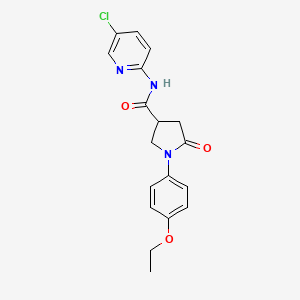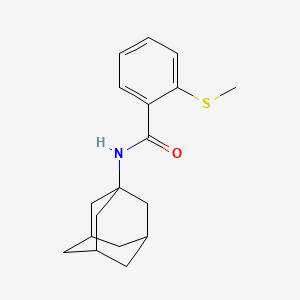
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CE-245677, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a role in many physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, CE-245677 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
作用機序
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting FAAH, the enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety. By increasing the levels of endocannabinoids, this compound can potentially modulate these processes and provide therapeutic benefits.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it may not accurately reflect the effects of endocannabinoids in the body, as it is a synthetic compound that does not occur naturally.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further investigate its therapeutic potential in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders. Additionally, research could focus on optimizing the synthesis of this compound to improve yield and purity, as well as developing new compounds with improved pharmacokinetic properties. Finally, research could explore the role of endocannabinoids and FAAH inhibition in other physiological processes, such as immune function and metabolism.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 5-chloro-2-pyridinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic effects in models of neuropathic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease. Additionally, this compound has been shown to have anxiolytic effects in models of anxiety, suggesting potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-2-25-15-6-4-14(5-7-15)22-11-12(9-17(22)23)18(24)21-16-8-3-13(19)10-20-16/h3-8,10,12H,2,9,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRZMCNMVUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5318866.png)
![7-(2,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)

![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5318913.png)